Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate
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Overview
Description
Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound that features a triazine ring substituted with piperidine groups and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate typically involves multi-step organic reactions. One common approach includes the formation of the triazine ring through cyclization reactions, followed by the introduction of piperidine groups via nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazine rings using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The piperidine and triazine moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methylphenyl)propanoate: Lacks the triazine and piperidine groups, resulting in different chemical properties.
4,6-Di(piperidin-1-yl)-1,3,5-triazine: Contains the triazine and piperidine groups but lacks the ethyl ester moiety.
3-(4-Methylphenyl)propanoic acid: Similar structure but lacks the triazine and piperidine groups.
Uniqueness
Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate is unique due to the combination of the triazine ring, piperidine groups, and ethyl ester moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C25H36N6O2 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
ethyl 3-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C25H36N6O2/c1-3-33-22(32)18-21(20-12-10-19(2)11-13-20)26-23-27-24(30-14-6-4-7-15-30)29-25(28-23)31-16-8-5-9-17-31/h10-13,21H,3-9,14-18H2,1-2H3,(H,26,27,28,29) |
InChI Key |
YHZOGYBBFLYGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 |
Origin of Product |
United States |
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